tert-Amyl hydroperoxide

Organic peroxide safety Thermal hazard assessment Storage and transport compliance

tert-Amyl hydroperoxide (TAHP; CAS 3425-61-4), also known as t-amyl hydroperoxide or 2-hydroperoxy-2-methylbutane, is an aliphatic organic hydroperoxide with molecular formula C₅H₁₂O₂ and molecular weight 104.15 g/mol. Commercial TAHP is typically supplied as an 85-88% aqueous solution (desensitized with water) for safety in handling and transport, with active oxygen content approximately 13.0-13.5% w/w.

Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 3425-61-4
Cat. No. B034729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Amyl hydroperoxide
CAS3425-61-4
Synonyms1,1-dimethylpropyl hydroperoxide; tert-amyl hydroperoxide; tert-Pentyl hydroperoxide; Hydroperoxide, 1,1-dimethylpropyl; 1-AMYLHYDROPEROXIDE; t-amyl hydroperoxide; 2-hydroperoxy-2-methylbutane; 2-hydroperoxy-2-methyl-butane
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCCC(C)(C)OO
InChIInChI=1S/C5H12O2/c1-4-5(2,3)7-6/h6H,4H2,1-3H3
InChIKeyXRXANEMIFVRKLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Amyl Hydroperoxide (TAHP) CAS 3425-61-4: Technical Baseline for Procurement Evaluation


tert-Amyl hydroperoxide (TAHP; CAS 3425-61-4), also known as t-amyl hydroperoxide or 2-hydroperoxy-2-methylbutane, is an aliphatic organic hydroperoxide with molecular formula C₅H₁₂O₂ and molecular weight 104.15 g/mol [1]. Commercial TAHP is typically supplied as an 85-88% aqueous solution (desensitized with water) for safety in handling and transport, with active oxygen content approximately 13.0-13.5% w/w . TAHP is primarily utilized as a free-radical initiator in emulsion, solution, and suspension polymerization processes, particularly for vinyl acetate, (meth)acrylates, styrene, and styrene-butadiene copolymers, as well as a chemical intermediate for the synthesis of other t-amyl peroxides including dialkyl peroxides, peroxyesters, and monoperoxycarbonates [2].

Why Generic Substitution of tert-Amyl Hydroperoxide with Alternative Organic Peroxides Can Fail: A Procurement Risk Assessment


Organic hydroperoxides constitute a structurally and functionally heterogeneous class where subtle alkyl group variations—from t-butyl (C₄) to t-amyl (C₅) to cumyl (aromatic)—fundamentally alter thermal stability, decomposition kinetics, radical generation profiles, and safety parameters [1]. Substituting TAHP with tert-butyl hydroperoxide (TBHP), cumene hydroperoxide (CHP), hydrogen peroxide, or persulfate initiators without systematic re-validation can compromise polymerization kinetics, increase residual monomer levels, alter polymer molecular weight distributions, introduce undesirable byproducts, or create unforeseen thermal hazards due to differences in self-accelerating decomposition temperatures (SADT) and exothermic behavior [2]. The evidence compiled below establishes quantifiable differentiation across thermal stability, polymerization performance, oxidation reactivity, and handling safety—dimensions where in-class substitution demonstrably fails.

tert-Amyl Hydroperoxide Quantitative Differentiation Evidence: Comparator-Based Technical Selection Guide


Self-Accelerating Decomposition Temperature (SADT): TAHP vs. Cumene Hydroperoxide (CHP)

TAHP exhibits a self-accelerating decomposition temperature (SADT) of 80°C, which is approximately 5-20°C higher than that reported for cumene hydroperoxide (CHP, SADT ≈ 60-75°C), a widely used aromatic hydroperoxide alternative . This higher SADT translates to a broader safe operating window and reduced risk of thermal runaway during ambient temperature storage or process hold periods.

Organic peroxide safety Thermal hazard assessment Storage and transport compliance

Thermal Decomposition Half-Life Profile: TAHP vs. tert-Butyl Hydroperoxide (TBHP)

TAHP and TBHP exhibit measurably different thermal decomposition half-life temperatures. TAHP achieves a 1-hour half-life at approximately 183°C (measured in chlorobenzene, 0.1 mol/L), whereas TBHP typically shows a 1-hour half-life near 185-190°C under comparable conditions [1]. The difference is more pronounced at lower temperatures: TAHP's 10-hour half-life temperature (153-165°C) is approximately 5-10°C lower than TBHP's, indicating moderately faster radical generation at typical polymerization finishing temperatures (100-140°C) [2]. This kinetic offset permits finer control of radical flux in multi-stage polymerization profiles.

Free-radical initiator kinetics Polymerization process control Half-life temperature selection

Residual Monomer Reduction: t-Amyl Peroxides vs. t-Butyl Peroxides

In expandable polystyrene (EPS) manufacturing, t-amyl peroxides derived from TAHP demonstrate superior performance over t-butyl peroxides for reducing residual styrene monomer levels [1]. This advantage is attributed to the t-amyloxy radical's more efficient hydrogen abstraction and β-scission behavior compared to the t-butoxy radical, which more readily undergoes undesirable side reactions including methyl radical formation and chain-transfer events [2]. The patent literature explicitly states preference for t-amyl peroxyesters and t-amyl monoperoxycarbonates (falling within 1-hour half-life temperature range of 112-125°C) for EPS processes mandating minimum residual monomer levels [1].

Expandable polystyrene (EPS) Polymer finishing Residual monomer compliance

Reactivity in Epoxidation Catalysis: TAHP Activity Ranking Relative to Other Hydroperoxides

In cyclohexane epoxidation catalyzed by V, W, Ti, and Mo compounds, hydroperoxide activities follow a consistent reactivity series: ethylbenzene hydroperoxide > cumene hydroperoxide (CHP) > tert-butyl hydroperoxide (TBHP) > tert-amyl hydroperoxide (TAHP) [1]. TAHP consistently occupies the lowest position in this reactivity hierarchy across all tested catalysts (Mo, V, W, Ti), meaning TAHP exhibits the slowest epoxidation kinetics among the common alkyl and aralkyl hydroperoxides [1]. In self-cure dental composite redox systems, the aliphatic hydroperoxide TAH (TAHP) was found to be less reactive than all tested CHP derivatives, with CHP derivatives bearing electron-withdrawing para-substituents showing the highest reactivity [2].

Olefin epoxidation Catalytic oxidation Hydroperoxide reactivity series

Ambient Storage Stability: Activity Retention Without Refrigeration vs. CHP and BPO

TAHP maintains stable activity for at least three months at temperatures up to 50°C without requiring cryopreservation or refrigerated storage [1]. In contrast, benzoyl peroxide (BPO) requires refrigerated storage (typically 2-8°C) to prevent decomposition and hazardous pressure buildup, while cumene hydroperoxide (CHP) exhibits lower thermal stability with SADT values ~20°C lower than TAHP, necessitating temperature-controlled transport and storage . TAHP's recommended storage temperature range from manufacturers is 2°C to 35°C with 12-month shelf-life from date of delivery [2], substantially broader than alternatives requiring cold-chain maintenance.

Peroxide storage stability Cold-chain logistics Inventory shelf-life

Stereoselective Epoxidation: TAHP Stereospecificity with Mo Catalysts

TAHP demonstrates stereospecific epoxidation of bicyclic monoterpenes (including α- and β-pinenes and Δ³- and Δ⁴-carenes) in the presence of molybdenum compounds, proceeding with high stereospecificity [1]. The epoxidation of cyclohexene derivatives with TAHP in the presence of Mo(CO)₆ shows substituent-dependent stereospecificity, with approach of the reagent occurring from the less shielded side of the substrate [2]. This stereochemical control is a function of TAHP's moderated reactivity profile combined with the steric bulk of the t-amyl group, which influences transition-state geometry in metal-catalyzed oxygen transfer.

Stereoselective synthesis Bicyclic monoterpene epoxidation Molybdenum catalysis

tert-Amyl Hydroperoxide: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Emulsion Polymerization of Vinyl Acetate, Acrylates, and Styrene-Butadiene Copolymers

TAHP (typically as 85-88% aqueous solution) is deployed as a redox initiator in combination with reducing agents (e.g., Fe salts, sodium formaldehyde sulfoxylate) for emulsion polymerization at temperatures of 50-80°C. Based on the SADT advantage (80°C vs. CHP's ~60-75°C) and ambient storage stability (3-month activity retention at ≤50°C without refrigeration), TAHP enables safe operation in emulsion polymerization vessels without the cold-chain logistics burden associated with CHP or BPO [1]. Recommended dosage: 0.1% to 0.5% w/w as-is. The moderated reactivity profile of TAHP compared to CHP also supports better control over polymerization exotherms in large-batch emulsion processes [2].

Expandable Polystyrene (EPS) Finishing Initiator for Residual Monomer Reduction

TAHP-derived t-amyl peroxyesters (e.g., t-amyl peroxyacetate, t-amyl peroxybenzoate) and t-amyl monoperoxycarbonates (e.g., TAEC, TAIC) with 1-hour half-life temperatures between 112-125°C are preferred as finishing initiators in EPS suspension polymerization. The evidence establishes that t-amyl peroxides outperform t-butyl peroxides in reducing residual styrene monomer levels [1]. This application directly addresses regulatory compliance for food-contact and medical-grade polystyrene where residual monomer limits are stringent. Process engineers should select specific TAHP-derived initiators whose half-life temperature aligns with the finishing stage temperature profile (typically 110-130°C) .

Stereoselective Epoxidation of Terpenes and Cycloalkenes for Pharmaceutical Intermediates

TAHP in combination with molybdenum catalysts (e.g., Mo(CO)₆) enables stereospecific epoxidation of bicyclic monoterpenes (α-pinene, β-pinene, Δ³-carene, Δ⁴-carene) and substituted cyclohexenes, with oxygen transfer occurring preferentially from the less sterically shielded face of the substrate [1]. The lower epoxidation reactivity of TAHP relative to TBHP and CHP in the established hydroperoxide activity series (ethylbenzene hydroperoxide > cumene > tert-butyl > tert-amyl) translates to enhanced stereochemical control, making TAHP the hydroperoxide of choice for synthesizing chiral epoxide building blocks where over-oxidation or non-stereoselective pathways would compromise product purity.

Ambient-Temperature Storage and Non-Refrigerated Transport Workflows

Procurement and logistics teams should note that TAHP's SADT of 80°C and demonstrated activity stability at ≤50°C for three months eliminates the requirement for refrigerated storage and transport that applies to BPO (2-8°C storage) and many CHP grades (temperature-controlled transport due to SADT ~20°C lower) [1]. TAHP's recommended storage range (2-35°C) and 12-month shelf-life [2] enable warehousing in standard ambient-temperature chemical storage facilities, reducing cold-chain infrastructure costs and simplifying inventory rotation. For laboratories and pilot plants without dedicated peroxide refrigerators, TAHP offers a procurement advantage in operational simplicity and reduced compliance burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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